REACTION_CXSMILES
|
[CH2:1]([C:4]1([C:19]([OH:21])=[O:20])[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])[CH:2]=[CH2:3].[Li].[CH2:23](I)C=C.[Cl-].[NH4+]>C1COCC1.CCCCCC.C1COCC1>[CH2:1]([C:4]1([C:19]([O:21][CH3:23])=[O:20])[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])[CH:2]=[CH2:3] |f:3.4,6.7,^1:21|
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Name
|
(RS)-2-allyl-N-(benzyloxycarbonyl)proline
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(N(CCC1)C(=O)OCC1=CC=CC=C1)C(=O)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
The ether layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica using a gradient of hexane increasing to 20% ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions, evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(N(CCC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |